molecular formula C14H12FIO B6286966 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene CAS No. 2586127-21-9

1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene

Cat. No.: B6286966
CAS No.: 2586127-21-9
M. Wt: 342.15 g/mol
InChI Key: ZNGZIEPEGLKKHL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is an organic compound that belongs to the class of substituted benzene derivatives. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, an iodine atom, and a methyl group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene typically involves multiple steps, including halogenation, protection, and substitution reactions. A common synthetic route includes:

    Protection: The hydroxyl group of the precursor is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the methyl group can undergo oxidation to form carboxylic acids.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzenes can be formed.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and iodine atoms can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-iodo-4-tert-octylbenzene
  • 1-(Benzyloxy)-3-chloro-2-iodo-4-methylbenzene
  • 1-(Benzyloxy)-3-fluoro-2-bromo-4-methylbenzene

Uniqueness: 1-(Benzyloxy)-3-fluoro-2-iodo-4-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and iodine atoms provides distinct reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-3-iodo-1-methyl-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FIO/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGZIEPEGLKKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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